Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate
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Overview
Description
Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a useful research compound. Its molecular formula is C14H18N2O3 and its molecular weight is 262.309. The purity is usually 95%.
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Scientific Research Applications
Antibiotic and Antimicrobial Properties
Research into tetrahydroquinoline derivatives has unveiled their potential as antibiotics and antimicrobial agents. A study on Janibacter limosus revealed a tetrahydroquinoline derivative known as helquinoline, demonstrating high biological activity against bacteria and fungi (Asolkar et al., 2004). Similarly, derivatives of ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate have been explored for their antimicrobial properties, leading to the synthesis of compounds with significant inhibition against various bacterial and fungal strains (Ahmed et al., 2006).
Anticancer Research
Tetrahydroquinoline derivatives have also shown promise in anticancer research. The synthesis and evaluation of novel annulated dihydroisoquinoline heterocycles have been conducted, showcasing their cytotoxic effects against cancer cell lines such as MCF7, HepG2, and HCT-116. Molecular docking studies have further elucidated their potential mechanisms of action (Saleh et al., 2020).
Chemical Structure and Analysis
Studies focusing on the chemical structure and analysis of tetrahydroquinoline derivatives have contributed significantly to understanding their potential applications. For instance, the crystal structure, Hirshfeld surface analysis, and DFT studies of ethyl 2-{4-[(2-ethoxy-2-oxoethyl)(phenyl)carbamoyl]-2-oxo-1,2-dihydroquinolin-1-yl}acetate provided insights into the molecular interactions and stability of such compounds (Baba et al., 2019).
Enzyme Inhibition for Therapeutic Applications
The exploration of tetrahydroquinoline derivatives as enzyme inhibitors has unveiled their therapeutic potential. Notably, tacrine-carbamate derivatives, containing the tetrahydroquinoline structure, have been synthesized and evaluated as potent cholinesterase inhibitors, showing significant activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Such compounds could potentially be used in treating diseases like Alzheimer's, where cholinesterase inhibitors play a crucial role (Ozten et al., 2021).
Catalysis and Organic Synthesis
Tetraethylammonium 2-(carbamoyl)benzoate, a compound related to tetrahydroquinoline derivatives, has been utilized as a bifunctional organocatalyst for synthesizing Hantzsch 1,4-dihydropyridine and polyhydroquinoline derivatives. This highlights the role of tetrahydroquinoline-related compounds in facilitating organic synthesis through green and efficient methods (Yarhosseini et al., 2016).
Mechanism of Action
Target of Action
It is known that tetrahydroquinoline derivatives, which ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a part of, have been targeted by many research groups due to their abundance in natural products and notable biological activity .
Mode of Action
It is known that tetrahydroquinoline derivatives have a wide range of applications and are a key structural motif in pharmaceutical agents .
Biochemical Pathways
It is known that tetrahydroquinoline derivatives are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .
Result of Action
It is known that tetrahydroquinoline derivatives have been targeted by many research groups due to their abundance in natural products and notable biological activity .
Biochemical Analysis
Biochemical Properties
Cellular Effects
The cellular effects of Ethyl (1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)carbamate are currently unknown due to the lack of available research data. It is expected that, like other tetrahydroquinolines, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Properties
IUPAC Name |
ethyl N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(18)15-12-6-7-13-11(9-12)5-4-8-16(13)10(2)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSGCGKAOQRDOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)N(CCC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.